molecular formula C7H9NO B12308566 3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile

3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No.: B12308566
M. Wt: 123.15 g/mol
InChI Key: AJKIZZGLLRNUAM-UHFFFAOYSA-N
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Description

3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is a unique cyclopropane derivative with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . This compound is notable for its structural features, which include a formyl group and a nitrile group attached to a cyclopropane ring. It is used in various fields of scientific research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with formylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications .

Scientific Research Applications

3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile involves its reactivity with various molecular targets. The formyl and nitrile groups can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. These interactions are mediated by specific pathways and catalytic processes, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both formyl and nitrile groups on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

3-formyl-2,2-dimethylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-7(2)5(3-8)6(7)4-9/h4-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKIZZGLLRNUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C#N)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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